molecular formula C19H19FN4S B2797492 4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 670270-44-7

4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B2797492
CAS RN: 670270-44-7
M. Wt: 354.45
InChI Key: SMLHVAUZKKPVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study described the synthesis of a series of 2- ( (substituted) (4- (5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3- d ]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds was analyzed using docking analysis . Another study evaluated the structure-activity relationship of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity . Another study evaluated the inhibitory effects of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) on human Equilibrative Nucleoside Transporters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, IR, 1 H NMR, and 13 C NMR of a similar compound were reported .

Scientific Research Applications

Drug Design and Therapeutic Applications

Compounds with structures similar to 4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been investigated for their potential as therapeutic agents. The presence of piperazine and pyrimidine moieties, for example, is a common feature in molecules with pharmacological activity, including those acting on the central nervous system and as inhibitors of specific enzymes or receptors.

  • Dopamine D2 Receptor Ligands : Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as pharmacophoric groups in antipsychotic agents due to their potency and selectivity in binding affinity at D2-like receptors. These compounds have been explored for the treatment of schizophrenia, depression, and anxiety (Sikazwe et al., 2009).

  • Antidepressants Targeting 5-HT1A Receptors : Compounds targeting the 5-HT1A receptor, a key protein in the brain's serotonin system, have been studied for their antidepressant effects. Many drugs in this category share similar functional groups, such as piperazine and pyrimidine, which might be crucial for their activity (Wang et al., 2019).

  • Anticancer Activity : Pyrimidine derivatives, particularly those with fused rings like quinazolines and pyrimidines, have been reviewed for their application in optoelectronic materials due to their luminescent properties. These properties might have implications in imaging and therapy in cancer research (Lipunova et al., 2018).

  • Cytochrome P450 Inhibition : The metabolic activity of various drugs involves Cytochrome P450 enzymes. Compounds containing piperazine moieties have been evaluated for their potential to act as inhibitors of specific Cytochrome P450 isoforms, which is important in the context of drug-drug interactions and the metabolism of pharmaceuticals (Khojasteh et al., 2011).

  • Hybrid Molecules for Enhanced Therapeutic Effects : The concept of hybridization, combining pharmacophores from different bioactive molecules, has been applied to create compounds with enhanced therapeutic effects. Pyrimidine-Triazine hybrids have shown a range of potent biological activities, suggesting that a compound like this compound could be a candidate for such applications (Asgaonkar et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, the novel scaffolds of triazole-pyrimidine-based compounds were found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . Another study showed that 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that the development of inhibitors of tyrosinase (TYR) as a therapeutic strategy for the treatment of hyperpigmentation disorders in humans .

properties

IUPAC Name

12-[4-(2-fluorophenyl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4S/c20-14-5-1-2-6-15(14)23-8-10-24(11-9-23)18-17-13-4-3-7-16(13)25-19(17)22-12-21-18/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHVAUZKKPVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.